molecular formula C12H21NO5 B1473354 Methyl N-boc-1,4-oxazepane-6-carboxylate CAS No. 1820736-58-0

Methyl N-boc-1,4-oxazepane-6-carboxylate

Cat. No. B1473354
CAS RN: 1820736-58-0
M. Wt: 259.3 g/mol
InChI Key: NOQTWYNNHUDNNQ-UHFFFAOYSA-N
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Description

“Methyl N-boc-1,4-oxazepane-6-carboxylate” is a chemical compound with the CAS Number: 1820736-58-0 and a molecular weight of 259.3 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance .


Molecular Structure Analysis

The molecular formula of “Methyl N-boc-1,4-oxazepane-6-carboxylate” is C12H21NO5 . The IUPAC name is 4-(tert-butyl) 6-methyl 1,4-oxazepane-4,6-dicarboxylate .


Physical And Chemical Properties Analysis

“Methyl N-boc-1,4-oxazepane-6-carboxylate” is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It should be stored at room temperature .

Scientific Research Applications

Chemical Synthesis

“Methyl N-boc-1,4-oxazepane-6-carboxylate” is a chemical compound with the molecular formula C12H21NO5 . It is used in various chemical synthesis processes due to its unique structure and properties .

Development of Bicyclic Scaffolds

This compound has been used in the development of a novel synthesis of a bicyclic scaffold of 1,4-oxazepane embedded on the β-lactam ring . This process involves a versatile and chemoselective intramolecular oxa-Michael reaction of α,β-unsaturated ester tethered on a prebuilt stereodefined β-lactam ring .

Synthesis of Bioactive Molecules

The compound is used in the synthesis of bioactive molecules. The 1,4-oxazepane scaffolds synthesized using this compound have promising bioactivity and are found in many chemotherapeutically active molecules .

Anti-Inflammatory Applications

1,4-oxazepane scaffolds, synthesized using “Methyl N-boc-1,4-oxazepane-6-carboxylate”, have shown significant anti-inflammatory properties .

Antithrombotic Applications

These scaffolds also exhibit antithrombotic properties, making them useful in the development of drugs for preventing blood clots .

Antihistaminic Applications

The 1,4-oxazepane scaffolds have also demonstrated antihistaminic properties, which can be useful in the development of antihistamine drugs .

Anxiolytics and Antipsychotic Applications

These scaffolds have shown potential in the development of anxiolytics and antipsychotic drugs .

Inhibitory Applications

The 1,4-oxazepane scaffolds have shown inhibitory properties against epidermal growth factor receptor (EGFR) tyrosine kinase, glycosidase, and nitric oxide synthase .

Safety and Hazards

The safety information for “Methyl N-boc-1,4-oxazepane-6-carboxylate” includes the following hazard statements: H302 . The precautionary statements include P264, P270, P301+P312, and P330 .

properties

IUPAC Name

4-O-tert-butyl 6-O-methyl 1,4-oxazepane-4,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-8-9(7-13)10(14)16-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQTWYNNHUDNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401139715
Record name 4-(1,1-Dimethylethyl) 6-methyl tetrahydro-1,4-oxazepine-4,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-boc-1,4-oxazepane-6-carboxylate

CAS RN

1820736-58-0
Record name 4-(1,1-Dimethylethyl) 6-methyl tetrahydro-1,4-oxazepine-4,6(5H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820736-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl) 6-methyl tetrahydro-1,4-oxazepine-4,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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